molecular formula C19H20N6O B12244025 3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine

3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B12244025
M. Wt: 348.4 g/mol
InChI Key: SCZJHRCTOSMESU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridazine ring, and a pyrrolidine moiety linked to a pyridopyrimidine scaffold. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridopyrimidine Scaffold: This step involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions to form the pyridopyrimidine core.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced via cyclopropanation reactions, using reagents such as diazomethane or cyclopropylcarbene precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridazine or pyridopyrimidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition disrupts key cellular processes, such as cell cycle progression and DNA replication, leading to cell death in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine scaffold and have been studied for their CDK inhibitory activity.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds also feature a pyridopyrimidine core and exhibit similar biological activities.

    Pyrido[4,3-d]pyrimidine Derivatives: Another class of compounds with a pyridopyrimidine scaffold, known for their therapeutic potential.

Uniqueness

3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl group, in particular, enhances its stability and ability to interact with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C19H20N6O/c1-2-14(1)16-3-4-18(24-23-16)26-11-13-6-8-25(10-13)19-15-5-7-20-9-17(15)21-12-22-19/h3-5,7,9,12-14H,1-2,6,8,10-11H2

InChI Key

SCZJHRCTOSMESU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=NC5=C4C=CN=C5

Origin of Product

United States

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